10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound is characterized by its unique structure, which includes a decyl chain, a nitro group, and a phenoxy group attached to a dibenzo oxazepine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Phenoxylation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with a halogenated precursor in the presence of a base.
Oxazepine Ring Formation: The formation of the dibenzo oxazepine core is achieved through a cyclization reaction, often involving the use of a dehydrating agent or a catalyst.
Decylation: The decyl chain is introduced through an alkylation reaction, where a decyl halide reacts with the oxazepine intermediate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using continuous flow reactors or alternative solvents to enhance reaction efficiency .
Chemical Reactions Analysis
10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The decyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides in the presence of a base.
Scientific Research Applications
10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenoxy group can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function. The decyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake .
Comparison with Similar Compounds
10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the decyl chain and nitro group, resulting in different chemical and biological properties.
10-decyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one:
10-decyl-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the phenoxy group, altering its interaction with biological targets and materials properties.
The presence of the decyl chain, nitro group, and phenoxy group in this compound makes it unique, providing a combination of properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-decyl-7-nitro-9-phenoxybenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-2-3-4-5-6-7-8-14-19-30-24-17-12-13-18-26(24)36-27-21-23(35-22-15-10-9-11-16-22)20-25(31(33)34)28(27)29(30)32/h9-13,15-18,20-21H,2-8,14,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBZJRCQKFXFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2OC3=CC(=CC(=C3C1=O)[N+](=O)[O-])OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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